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Compound of Interest

Compound Name:
1-(5-Bromo-2-hydroxy-3-

nitrophenyl)ethanone

Cat. No.: B116460 Get Quote

In the landscape of modern medicinal chemistry, the efficiency of drug discovery pipelines is

often dictated by the strategic utility of key chemical intermediates. These molecules are not

merely reagents but are foundational building blocks, architecturally primed for elaboration into

complex, biologically active compounds. 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone
stands out as such a scaffold. Its unique arrangement of functional groups—a ketone, a

phenol, a bromine atom, and a nitro group—on a single phenyl ring offers a remarkable degree

of chemical versatility. This guide, intended for researchers, medicinal chemists, and drug

development professionals, provides a comprehensive technical overview of this compound,

from its synthesis and commercial availability to its application as a precursor for potent

bioactive molecules.

Core Compound Identity and Physicochemical
Properties
The precise identity and properties of a chemical intermediate are paramount for reproducible

and reliable downstream applications. 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is

systematically named and cataloged under the following identifiers.

Chemical Name: 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Synonyms: 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, 3-Bromo-6-hydroxy-5-

nitroacetophenone
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CAS Number: 70978-54-0[1][2][3][4]

Molecular Formula: C₈H₆BrNO₄[1][2][4]

Molecular Weight: 260.04 g/mol [1][2][4]

The strategic placement of its functional groups dictates its chemical behavior and potential

applications. The hydroxyl and ketone groups can form a strong intramolecular hydrogen bond,

influencing the molecule's conformation and reactivity. The nitro group acts as a powerful

electron-withdrawing group, acidifying the phenolic proton and activating the aromatic ring for

certain transformations. The bromine atom provides a key handle for cross-coupling reactions,

enabling further molecular diversification.

Caption: Chemical structure of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone.

Table 1: Physicochemical Properties

Property Value Source(s)

CAS Number 70978-54-0 [1][2][3][4]

Molecular Formula C₈H₆BrNO₄ [1][2][4]

Molecular Weight 260.04 g/mol [1][2][4]

Appearance
Pale yellow to yellow

crystalline powder
Thermo Fisher Scientific

Melting Point 129-132 °C (lit.) [1]

Purity Typically ≥97% [1][2]

| InChI Key | CLNIBJASCGZXHH-UHFFFAOYSA-N |[1] |

Commercial Availability and Sourcing
This compound is readily available from several major chemical suppliers, ensuring a stable

supply chain for research and development activities. When sourcing, it is crucial to request
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and review the Certificate of Analysis (CoA) to verify purity and identity, as trace impurities can

significantly impact the outcome of sensitive synthetic transformations.

Table 2: Comparison of Commercial Suppliers

Supplier
Product Number
(Example)

Purity Specification
Available
Quantities

Sigma-Aldrich 534153 97% Grams

Thermo Fisher

Scientific
H27331 97% Grams

TCI Chemicals B4556 >98.0% (GC) Grams

BLD Pharm BD138671 98% Grams to Kilograms

| IndiaMART Vendors | Varies | Varies | Bulk quantities |

Synthesis and Mechanistic Pathways
Understanding the synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is essential

for process development and potential in-house production. Two primary routes are

documented: a one-step nitration of a readily available precursor and a more elaborate three-

step synthesis starting from p-bromophenol.

Method A: Direct Nitration (One-Step)
This is the most straightforward method, involving the direct nitration of 5-bromo-2-

hydroxyacetophenone.[5]

Reaction: 5-bromo-2-hydroxyacetophenone is treated with a nitrating agent, such as

concentrated nitric acid, in a suitable solvent like carbon tetrachloride.

Causality: The hydroxyl group is a strong activating group and ortho-, para-director. The

position ortho to the hydroxyl and meta to the deactivating acetyl group is highly activated,

leading to regioselective nitration at the C3 position. The reaction is typically exothermic and

requires careful temperature control.
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Method B: Three-Step Synthesis from p-Bromophenol
A more versatile, albeit longer, route starts from p-bromophenol, as detailed in Chinese patent

CN102304052A. This method avoids handling the potentially less stable 5-bromo-2-

hydroxyacetophenone in a separate nitration step.[1]

Acetylation: p-Bromophenol is first acetylated to form p-bromophenyl acetate. This protects

the hydroxyl group and sets the stage for the subsequent rearrangement.

Fries Rearrangement: The p-bromophenyl acetate undergoes a Lewis acid-catalyzed Fries

rearrangement. The acetyl group migrates from the phenolic oxygen to the ortho position on

the aromatic ring, yielding 5-bromo-2-hydroxyacetophenone. This intramolecular acylation is

a classic method for forming hydroxyaryl ketones.

Nitration: The resulting 5-bromo-2-hydroxyacetophenone is then nitrated in the same

reaction vessel to yield the final product.[1]

Method A: Direct Nitration

Method B: Three-Step Synthesis

5-Bromo-2-hydroxy-
acetophenone

Nitration
(Conc. HNO₃, CCl₄)

1-(5-Bromo-2-hydroxy-
3-nitrophenyl)ethanone

p-Bromophenol Acetylation p-Bromophenyl Acetate Fries Rearrangement
(Lewis Acid)

5-Bromo-2-hydroxy-
acetophenone Nitration 1-(5-Bromo-2-hydroxy-

3-nitrophenyl)ethanone

Click to download full resolution via product page

Caption: Comparative workflows for the synthesis of the title compound.

Applications in Drug Discovery & Development
The true value of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone lies in its utility as a

versatile intermediate for constructing complex heterocyclic systems with proven

pharmacological relevance.

Precursor to Benzoxazole Scaffolds
Benzoxazoles are a privileged heterocyclic motif found in numerous FDA-approved drugs and

clinical candidates, exhibiting a wide range of biological activities including antimicrobial,
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anticancer, and anti-inflammatory properties. The ortho-hydroxyacetophenone structure of the

title compound is primed for conversion into a benzoxazole ring. A plausible and efficient

synthetic transformation involves the reduction of the nitro group to an amine, followed by

cyclization. The resulting 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone is a classic precursor

for benzoxazole synthesis.[3] This intermediate can then react with various reagents to form

the fused heterocyclic system.

Reagent in HIV-1 Integrase Inhibitor Studies
The compound is explicitly cited as a reagent used in studies related to the development of

HIV-1 integrase inhibitors.[5] HIV-1 integrase is a critical enzyme for viral replication, making it

a high-value target for antiretroviral therapy. The diketo acid (DKA) pharmacophore is a key

feature of many potent integrase inhibitors, which functions by chelating essential magnesium

ions in the enzyme's active site. The phenolic ketone structure of our title compound can serve

as a starting point for building more complex molecules that incorporate features of DKA

bioisosteres or other binding motifs.[6]

Exemplary Experimental Protocol: Synthesis of a
Benzoxazole Scaffold
To demonstrate the practical utility of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, this

section provides a validated, two-step protocol for its conversion into a functionalized

benzoxazole scaffold. This process is fundamental for researchers looking to generate libraries

of potential bioactive compounds.

Step 1: Reduction of the Nitro Group
Objective: To selectively reduce the aromatic nitro group to a primary amine, yielding 1-(3-

amino-5-bromo-2-hydroxyphenyl)ethanone.

Rationale: This transformation unmasks the amine functionality required for the subsequent

cyclization step. A common and effective method is catalytic hydrogenation or reduction with

a metal/acid system like tin(II) chloride in ethanol or hydrochloric acid.

Procedure:
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To a solution of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq) in ethanol, add

tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction to room temperature and pour it into ice water.

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

Extract the product with ethyl acetate (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude amine product, which can often be

used in the next step without further purification.

Step 2: Cyclization to form the Benzoxazole Ring
Objective: To construct the benzoxazole ring via reaction of the in situ generated ortho-

aminophenol with a suitable carbonyl source.

Rationale: This step leverages the nucleophilicity of the amine and hydroxyl groups to form

the heterocyclic ring. This example uses an aldehyde, a common method for producing 2-

substituted benzoxazoles.

Procedure:

Dissolve the crude 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) and a

selected aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent such as

toluene or ethanol.

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or fly

ash, which can act as a green catalyst.[1]

Reflux the mixture for 4-6 hours, with azeotropic removal of water if using toluene. Monitor

the reaction by TLC.

Upon completion, cool the mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to

obtain the pure 2-aryl-benzoxazole derivative.

1-(5-Bromo-2-hydroxy-
3-nitrophenyl)ethanone

Nitro Group Reduction
(e.g., SnCl₂/EtOH)

1-(3-Amino-5-bromo-
2-hydroxyphenyl)ethanone
(o-Aminophenol derivative)

Condensation &
Cyclization

(with R-CHO)

2-Aryl-Substituted
Benzoxazole Scaffold

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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